Regioisomeric Differentiation: 4,5-Dimethyl vs. 4,6-Dimethyl and 4,7-Dimethyl Substitution Patterns on 2-Aminobenzothiazole
The target compound bears a 4,5-dimethyl substitution on the 2-aminobenzothiazole ring, a regioisomeric pattern that is distinct from the commercially available 4,6-dimethyl (CAS 681167-47-5) and 4,7-dimethyl (CAS 862807-60-1) congeners. Comprehensive SAR analyses of benzothiazole derivatives have established that the position of methyl substituents on the benzo-fused ring influences molecular planarity, dipole moment, and hydrophobic surface area, which directly correlate with target binding affinity and selectivity [1]. While no direct head-to-head bioactivity comparison among the three regioisomers has been published for this specific scaffold, computational studies on analogous benzothiazole amide series demonstrate that methyl group relocation from the 4,5- to the 4,6-position alters the torsional angle between the benzothiazole ring and the carboxamide linker by approximately 2–5°, affecting pharmacophore overlap within kinase ATP-binding pockets [2].
| Evidence Dimension | Regioisomeric methyl substitution pattern on 2-aminobenzothiazole ring |
|---|---|
| Target Compound Data | 4,5-dimethyl substitution (CAS 864860-86-6) |
| Comparator Or Baseline | 4,6-dimethyl (CAS 681167-47-5) and 4,7-dimethyl (CAS 862807-60-1) regioisomers; no direct comparative bioactivity data available at this time |
| Quantified Difference | No direct quantitative bioactivity data; structural differentiation confirmed by InChI/SMILES and computed torsional angle differences of ~2–5° predicted via molecular mechanics |
| Conditions | Computational modeling and SAR analysis based on benzothiazole amide series (Wei et al. 2021; Ammazzalorso et al. 2020) |
Why This Matters
For structure-activity relationship campaigns, the 4,5-dimethyl isomer provides a distinct spatial and electronic profile not accessible with other regioisomers, making it an essential tool compound for probing the steric and electronic requirements of the 2-aminobenzothiazole binding sub-pocket.
- [1] Ammazzalorso A, Carradori S, Amoroso R, Fernández IF. 2-Substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. Eur J Med Chem. 2020;207:112762. PMID: 32898763. View Source
- [2] Wei Y, Zhang M, Lyu Z, et al. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment. ACS Omega. 2021;6(13):9196-9203. DOI: 10.1021/acsomega.1c00514. View Source
